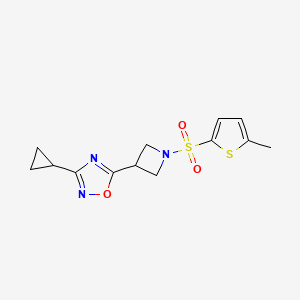
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
Oxadiazoles, including derivatives related to the specified compound, have been synthesized and assessed for their biological activities. A study by Virk et al. (2023) reports the synthesis of derivatives combining multiple functionalities, such as azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide. These compounds were evaluated for antibacterial and enzyme inhibition potential, with some showing modest antibacterial activity and specific compounds identified as potent enzyme inhibitors (Virk et al., 2023).
Antibacterial Activity and Mechanism of Action
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight. Their findings highlighted the potential of these compounds in enhancing plant resistance against bacterial infections and suggested a mechanism involving the inhibition of extracellular polysaccharide production and the downregulation of gene expression related to bacterial virulence (Shi et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel 1,3,4-oxadiazole derivatives have been a subject of investigation. Solanki and Thakor (2016) prepared heterocyclic compounds showing monitored antimicrobial activity, indicating the therapeutic potential of these molecules in combating microbial infections (Solanki & Thakor, 2016).
Anticonvulsant Studies
Saini (2018) explored the anticonvulsant activities of thiazolidinone and azetidinone derivatives from the indole moiety, indicating the broad spectrum of biological activities that oxadiazole derivatives can exhibit. This research suggests potential applications in developing anticonvulsant therapies (Saini, 2018).
properties
IUPAC Name |
3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZQZBDUFJHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
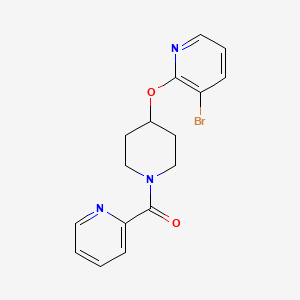



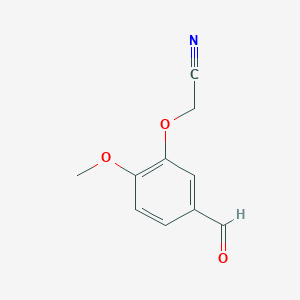
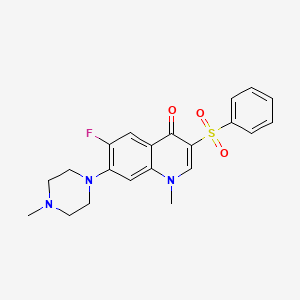
![chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394686.png)
![3-(4-Chlorobenzyl)-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394688.png)
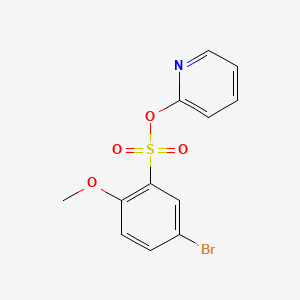

![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2394691.png)
![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)